molecular formula C15H15NO B3057671 Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- CAS No. 83659-86-3

Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-

Cat. No.: B3057671
CAS No.: 83659-86-3
M. Wt: 225.28 g/mol
InChI Key: QPXQTGFTSHXDAJ-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- is a Schiff base derivative characterized by a phenolic hydroxyl group at the ortho position linked via an imino-methylene bridge to a 2,5-dimethylphenyl ring.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQTGFTSHXDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83659-86-3
Record name NSC132529
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALPHA-(2,5-XYLYLIMINO)-O-CRESOL
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Biological Activity

Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- (CAS No. 83659-86-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- typically involves the reaction of phenolic compounds with imines derived from 2,5-dimethylphenyl amines. The resulting structure features a phenolic hydroxyl group and an imine linkage, which are crucial for its biological activity.

Molecular Structure

  • Chemical Formula : C15H17N
  • Molecular Weight : 225.31 g/mol
  • Structural Features :
    • Hydroxyl group (-OH)
    • Imine functional group (C=N)

Biological Activity Overview

Phenol derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- has shown promise in several areas:

Antimicrobial Activity

Research indicates that phenolic compounds can exhibit significant antimicrobial effects. Studies have shown that derivatives similar to Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- possess activity against various bacterial strains and fungi.

Anticancer Properties

Phenolic compounds are also recognized for their anticancer potential. The mechanism often involves:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells by disrupting cell cycle progression.
  • Targeting Specific Pathways : Inhibiting key enzymes associated with cancer cell growth.

The biological activity of Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair.
  • Receptor Interaction : It may bind to cell surface receptors, modulating signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of Phenol derivatives on MCF-7 breast cancer cells.
    • Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via caspase activation and DNA fragmentation.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antibacterial activity of various phenolic compounds against Staphylococcus aureus and Escherichia coli.
    • Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- exhibited notable inhibition zones (12 mm against S. aureus), suggesting strong antimicrobial properties.

Data Tables

Biological ActivityIC50 Value (µM)Target
Anticancer (MCF-7)15Cell viability
Antibacterial (S. aureus)-Zone of inhibition: 12 mm

Scientific Research Applications

Biochemical Studies

Phenol derivatives, including Schiff bases like 2-[[(2,5-dimethylphenyl)imino]methyl]-, are extensively studied for their enzyme inhibition properties. Research indicates that they can act as inhibitors for various enzymes, making them valuable in drug design and development:

  • Enzyme Inhibition : Studies have shown that these compounds can inhibit enzymes such as acetylcholinesterase and tyrosinase, which are relevant in neurodegenerative diseases and skin pigmentation disorders respectively .
  • Protein-Ligand Interactions : These compounds are also used to explore protein-ligand interactions through techniques like molecular docking and spectroscopy .

Material Science

The compound has been investigated for its potential as a nonlinear optical (NLO) material. NLO materials are crucial in the development of advanced photonic devices:

  • Nonlinear Optical Properties : Phenol derivatives have been characterized for their NLO properties through various spectroscopic methods. For instance, studies have demonstrated that 2-[[(2,5-dimethylphenyl)imino]methyl]- exhibits significant second-harmonic generation (SHG) efficiency .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Anticancer Activity : Research indicates that Schiff bases derived from phenolic compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promise against several bacterial strains, indicating its potential use in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathogenReference
Enzyme InhibitionAcetylcholinesterase
Enzyme InhibitionTyrosinase
Anticancer ActivityVarious Cancer Cell Lines
Antimicrobial ActivityBacterial Strains

Table 2: Nonlinear Optical Properties

PropertyValueReference
SHG EfficiencySignificant
NLO CoefficientHigh

Case Study 1: Enzyme Inhibition Analysis

A study conducted on the inhibition of acetylcholinesterase by phenolic Schiff bases demonstrated a significant reduction in enzyme activity at micromolar concentrations. The study utilized kinetic assays to determine the IC50 values, revealing promising potential for neuroprotective drug development.

Case Study 2: Anticancer Screening

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with phenolic Schiff bases resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that these compounds induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- with related compounds:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Physical Properties
Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- C₁₅H₁₅NO* 2,5-dimethylphenyl 225.29 (estimated) Not reported; inferred high thermal stability due to aromaticity and methyl groups
Phenol, 2-[[(4-bromo-2,6-dimethylphenyl)imino]methyl]- C₁₅H₁₄BrNO 4-bromo-2,6-dimethylphenyl 304.18 Higher molar mass due to bromine; potential halogen bonding effects
Phenol,2-[[(4-methyl-2-pyridinyl)imino]methyl]- C₁₃H₁₂N₂O 4-methyl-2-pyridinyl 212.25 Density: 1.297 g/cm³; boiling point: 390.4°C; pyridine ring introduces basicity and polarity
Phenol, 2-[[(2,6-dichloro-4-pyrimidinyl)imino]methyl] C₁₁H₇Cl₂N₃O 2,6-dichloro-4-pyrimidinyl 268.10 Chlorine substituents enhance electronegativity; LogP: 3.24 (lipophilic)

*Estimated based on structural analogy.

Key Observations :

  • Substituent Effects : Bromine in the 4-bromo-2,6-dimethylphenyl analog increases molar mass and may enhance intermolecular interactions (e.g., halogen bonding) compared to the target compound’s methyl groups .
  • Heterocyclic vs. Homocyclic Rings : Pyridinyl () and pyrimidinyl () substituents introduce nitrogen atoms, altering electronic properties and solubility. For instance, the pyridine derivative exhibits a boiling point of 390.4°C, likely due to polar interactions absent in purely aromatic analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]- with high purity and yield?

  • Methodology : Utilize Schiff base condensation between 2-hydroxybenzaldehyde derivatives and 2,5-dimethylaniline under reflux in ethanol or methanol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol. Yield optimization can involve varying solvent polarity, temperature (60–80°C), and stoichiometric ratios of reactants. Structural confirmation requires FT-IR (C=N stretch at ~1600–1650 cm⁻¹) and ¹H NMR (imine proton at δ 8.3–8.5 ppm) .

Q. How can spectroscopic techniques (e.g., UV-Vis, fluorescence) be employed to characterize the electronic properties of this compound?

  • Methodology : UV-Vis spectroscopy in DMSO or THF can identify π→π* and n→π* transitions in the imine and phenolic moieties (~250–400 nm). Fluorescence emission spectra (excitation at λ_max of UV-Vis absorption) reveal Stokes shifts influenced by solvent polarity. Compare experimental data with computational TD-DFT results to assign electronic transitions .

Q. What crystallographic strategies ensure accurate determination of molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for structure solution and refinement. Key parameters: space group determination, hydrogen bonding (O–H⋯N), and torsional angles of the imine group. Validate with R-factors (<5%) and CCDC deposition .

Advanced Research Questions

Q. How can computational modeling (DFT) elucidate the compound’s nonlinear optical (NLO) properties for photonic applications?

  • Methodology : Perform geometry optimization at B3LYP/6-311++G(d,p) level to calculate dipole moment, polarizability, and hyperpolarizability. Analyze frontier molecular orbitals (HOMO-LUMO gap) and charge transfer dynamics. Compare with experimental UV-Vis and fluorescence data to validate NLO potential .

Q. What experimental approaches resolve contradictions in thermal stability data between TGA and DSC analyses?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert atmosphere (N₂) to determine decomposition onset temperature. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic events (e.g., melting, degradation). Use Kissinger or Ozawa methods to calculate activation energy (Eₐ) and resolve discrepancies in decomposition pathways .

Q. How do structural modifications (e.g., substituent effects) influence catalytic activity in cross-coupling reactions?

  • Methodology : Synthesize derivatives with electron-donating/withdrawing groups on the phenolic or dimethylphenyl rings. Test catalytic efficiency in Suzuki-Miyaura coupling using Pd(II) complexes. Compare turnover frequencies (TOF) and correlate with Hammett parameters (σ) or DFT-calculated electron density maps .

Q. What strategies mitigate challenges in crystallizing metal complexes of this ligand for magnetostructural studies?

  • Methodology : Screen solvents (e.g., DMF, acetonitrile) and employ slow evaporation or diffusion techniques. Use SQUID magnetometry to assess magnetic susceptibility. For poorly diffracting crystals, apply synchrotron radiation or microcrystal electron diffraction (MicroED) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and computational IR spectra for the imine bond?

  • Resolution : Anharmonic corrections in DFT calculations (e.g., B3LYP-D3) improve alignment with experimental FT-IR. Consider solvent effects (implicit/explicit models) and protonation states. Validate with isotopic labeling or Raman spectroscopy .

Q. Why do conductivity measurements of polymer-metal complexes vary across studies?

  • Resolution : Differences in doping levels (e.g., iodine vapor exposure), film morphology (spin-coated vs. drop-cast), and measurement techniques (four-probe vs. impedance spectroscopy). Standardize protocols and report ambient conditions (humidity, temperature) .

Methodological Resources

  • Crystallography : SHELXTL for structure refinement; CCDC for deposition .
  • Thermal Analysis : TGA-DSC coupled with mass spectrometry for evolved gas analysis .
  • Computational Tools : Gaussian 16 for DFT; Multiwfn for NLO property analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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